1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)-
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Overview
Description
1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- is a chemical compound with the molecular formula C12H21N5 and a molecular weight of 235.33 g/mol. This compound is characterized by the presence of a piperazine ring, an ethanamine group, and a pyrimidinyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- typically involves the reaction of piperazine with an appropriate pyrimidine derivative under controlled conditions. One common method involves the alkylation of piperazine with a pyrimidinyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Piperazineethanamine: A simpler analog without the pyrimidinyl substituent.
4-Methyl-1-piperazineethanamine: Contains a methyl group instead of the pyrimidinyl group.
N,N-Dimethyl-1-piperazineethanamine: Features dimethyl substitution on the ethanamine group
Uniqueness
1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H21N5 |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-amine |
InChI |
InChI=1S/C12H21N5/c1-12(2,13)10-16-6-8-17(9-7-16)11-14-4-3-5-15-11/h3-5H,6-10,13H2,1-2H3 |
InChI Key |
WMWALLXBQOYCII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=NC=CC=N2)N |
Origin of Product |
United States |
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